

Application Notes: Procyanidin B5 as a Reference Standard in Chromatography

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Compound of Interest		
Compound Name:	Procyanidin B5	
Cat. No.:	B083686	Get Quote

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Introduction

Procyanidin B5 is a B-type proanthocyanidin, a dimer formed from two (-)-epicatechin units linked by a C4 → C6 bond.[1][2] It is a naturally occurring flavonoid found in various plant sources, including grape seeds, cocoa beans, apples, and black chokeberries.[1][2] As a bioactive compound, **Procyanidin B5** is noted for its antioxidant, antimicrobial, and antitumor properties, making it a compound of interest in nutraceutical and pharmaceutical research.[3]

Accurate quantification of **Procyanidin B5** in raw materials, extracts, and finished products is crucial for quality control, efficacy studies, and formulation development. The use of a well-characterized reference standard is essential for achieving reliable and reproducible results in chromatographic analysis. This document provides detailed protocols and data for the use of **Procyanidin B5** as a reference standard in High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Chemical Properties of **Procyanidin B5** Reference Standard:



Property	Value
CAS Number	12798-57-1[2]
Chemical Name	Epicatechin- $(4\beta \rightarrow 6)$ -epicatechin[1][2]
Molecular Formula	C30H26O12[1]
Molecular Weight	578.52 g/mol [1][2]
Purity	Typically ≥95% (Verify with supplier's Certificate of Analysis)[1]

Handling and Storage of Reference Standard

Proper handling and storage of the **Procyanidin B5** reference standard are critical to maintain its integrity and ensure accurate quantification.

- Storage: The solid standard should be stored in a freezer at temperatures below -18°C in a tightly sealed container, protected from light and moisture.[1]
- Stock Solutions: Prepare stock solutions in a suitable solvent such as methanol or ethanol. It is recommended to sonicate for better dissolution. Store stock solutions in amber vials at -20°C for short-term use (up to two weeks is generally acceptable) or at -80°C for longer-term storage.
- Working Solutions: Prepare working standards by diluting the stock solution with the mobile phase just before analysis. Avoid repeated freeze-thaw cycles.
- Safety: Handle the standard in a well-ventilated area or a chemical fume hood. Wear
 appropriate personal protective equipment (PPE), including gloves and safety goggles, as
 the toxicological properties may not be fully investigated.[4]

Experimental Protocols

The following sections detail the workflows for sample preparation and analysis using **Procyanidin B5** as a reference standard.

General Workflow for Quantification

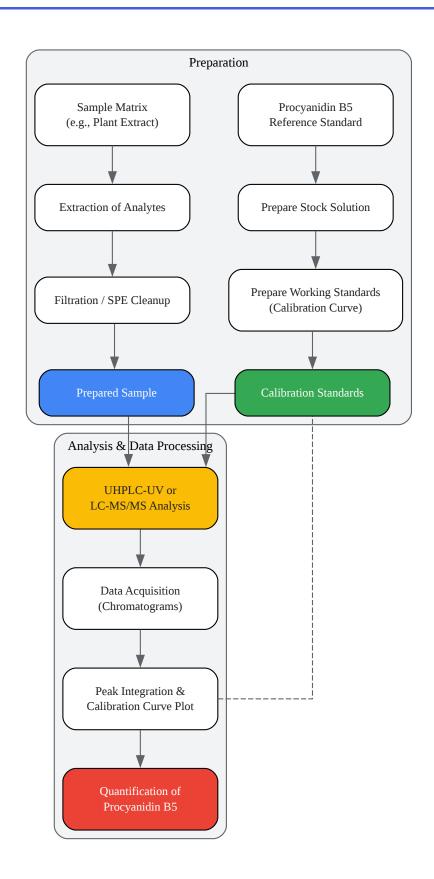


Methodological & Application

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The overall process involves sample extraction, preparation of calibration standards, chromatographic analysis, and data processing to determine the concentration of **Procyanidin B5** in the sample.





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Caption: General experimental workflow for quantification.



Protocol 1: Sample Preparation from Solid Matrices (e.g., Plant Material)

- Homogenization: Weigh and grind the dried plant material (e.g., grape seeds, cocoa powder)
 to a fine powder.
- Extraction:
 - Transfer a known amount (e.g., 1 g) of the powdered sample to a conical flask.
 - Add 20 mL of an extraction solvent (e.g., 70% acetone or 70% ethanol in water, optionally with 0.1% formic acid to improve stability).[5]
 - Sonicate the mixture for 20-30 minutes in an ultrasonic bath.
 - Agitate on a shaker at room temperature for 1-2 hours.
- Separation: Centrifuge the mixture at 4000 x g for 15 minutes.
- Collection: Decant and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.
- Solvent Removal: Evaporate the organic solvent (acetone/ethanol) from the combined supernatant using a rotary evaporator at a temperature below 40°C.
- Reconstitution & Filtration: Reconstitute the remaining aqueous extract in a known volume of the initial mobile phase. Filter the final extract through a 0.22 μm or 0.45 μm syringe filter (e.g., PTFE) into an HPLC vial prior to injection.[6]

Protocol 2: Quantification by UHPLC-UV

This method is suitable for routine quality control and when high sample throughput is required.

- Chromatographic System: A UHPLC system equipped with a photodiode array (PDA) or UV detector.
- Column: C18 reverse-phase column (e.g., Nucleosil® 120-3 C18, 250 \times 4.6 mm, 3 μ m particle size or equivalent).[7]



Mobile Phase:

Solvent A: Water with 2% Acetic Acid.[7]

Solvent B: Methanol.[7]

 Gradient Elution: A typical gradient can be adapted from methods used for complex polyphenol mixtures.

Flow Rate: 0.8 mL/min.[7]

Column Temperature: 25°C.[7]

Injection Volume: 10-50 μL.[7]

• Detection: Monitor at a wavelength of 280 nm.

- Calibration: Prepare a calibration curve using the **Procyanidin B5** reference standard at a minimum of five concentration levels (e.g., 1 to 100 μg/mL). Plot the peak area against the concentration and determine the linearity using the coefficient of determination (R²).
- Quantification: Inject the prepared sample, identify the Procyanidin B5 peak by comparing
 its retention time with the standard, and calculate the concentration using the linear
 regression equation from the calibration curve.

Protocol 3: Quantification by UHPLC-MS/MS

This method provides higher selectivity and sensitivity, which is ideal for complex matrices or trace-level quantification.

- Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (as in Protocol 2).
- Mobile Phase:
 - Solvent A: Water with 0.1% Formic Acid.



- Solvent B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution: Optimize the gradient to ensure separation from isomeric procyanidins (e.g., B2).
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 30-40°C.
- MS/MS Detection: Operate in negative ESI mode. Use Selected Reaction Monitoring (SRM) for quantification.
 - Parent Ion [M-H]⁻: m/z 577.1[8]
 - Quantifier Transition: m/z 577.1 → 407.1[8]
 - Qualifier Transition: m/z 577.1 → 425.1[8]
- Calibration & Quantification: Follow the same procedure as in the UHPLC-UV method, using the peak area from the quantifier SRM transition for constructing the calibration curve.

Quantitative Data and Method Validation

The following tables summarize typical method validation parameters for the quantification of **Procyanidin B5**. These values are essential for ensuring the reliability of the analytical method. Data presented is adapted from a validated UHPLC method for phenolic compounds in apple juices.[9]

Table 1: UHPLC-UV Method Performance



Parameter	Value
Linear Range	0.5 - 100 μg/mL
Correlation Coefficient (R²)	>0.999
LOD (Limit of Detection)	~0.14 μg/mL
LOQ (Limit of Quantification)	~0.42 μg/mL
Precision (Intra-day RSD%)	< 5%
Precision (Inter-day RSD%)	< 8%
Recovery (%)	94 - 110%

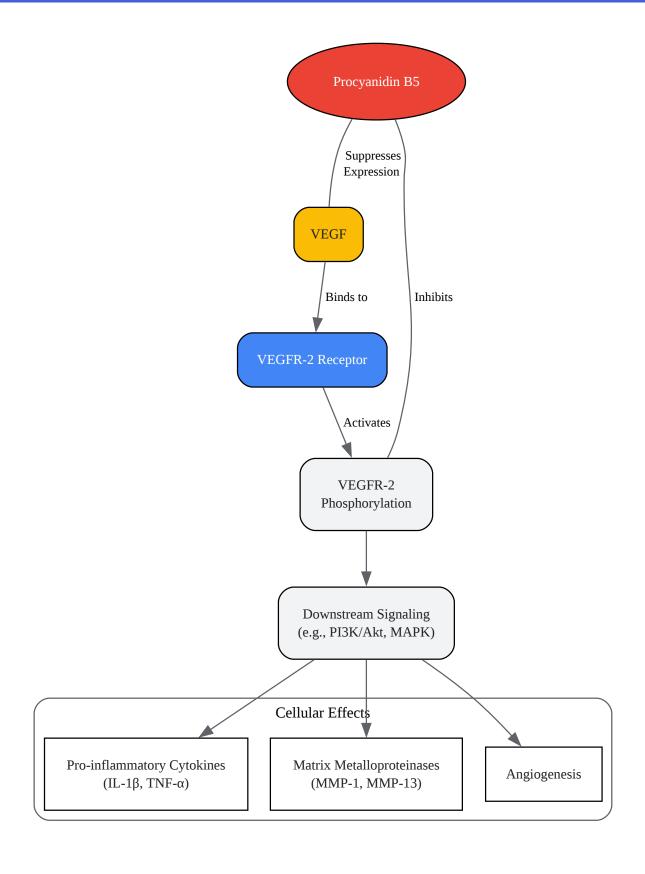
Table 2: UHPLC-MS/MS Method Performance

Parameter	Value
Linear Range	0.01 - 5 μg/mL
Correlation Coefficient (R²)	>0.999
LOD (Limit of Detection)	~0.005 μg/mL
LOQ (Limit of Quantification)	~0.015 μg/mL
Precision (Intra-day RSD%)	< 6%
Precision (Inter-day RSD%)	< 10%
Recovery (%)	91 - 113%

Application: Bioactivity and Signaling Pathways

Procyanidins are known to modulate various cellular signaling pathways. Their antioxidant and anti-inflammatory effects are partly attributed to the inhibition of pathways that promote oxidative stress and inflammation. For instance, procyanidins have been shown to suppress Vascular Endothelial Growth Factor (VEGF) signaling, a pathway implicated in angiogenesis and the pathogenesis of diseases like osteoarthritis and cancer.[10]





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Caption: Inhibition of the VEGF signaling pathway by Procyanidin B5.



This inhibitory action leads to the downregulation of pro-inflammatory cytokines and matrix-degrading enzymes, highlighting a potential mechanism for the therapeutic effects of **Procyanidin B5**.[10] The ability to accurately quantify **Procyanidin B5** using the methods described herein allows researchers to correlate its concentration with observed biological activity in preclinical and clinical studies.

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